Cas no 2680806-14-6 (benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)

benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680806-14-6
- benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate
- EN300-28296032
-
- インチ: 1S/C18H15N5O2/c1-2-13-22(18(24)25-14-15-9-5-3-6-10-15)17-19-20-21-23(17)16-11-7-4-8-12-16/h1,3-12H,13-14H2
- InChIKey: FMBBHMGLABCGQS-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC#C)C1=NN=NN1C1C=CC=CC=1)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 333.12257474g/mol
- どういたいしつりょう: 333.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296032-1.0g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28296032-0.1g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28296032-0.5g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28296032-0.25g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28296032-1g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28296032-10g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28296032-0.05g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28296032-5.0g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28296032-10.0g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28296032-2.5g |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate |
2680806-14-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate 関連文献
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benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamateに関する追加情報
Introduction to Benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate (CAS No. 2680806-14-6)
Benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2680806-14-6, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound, particularly its N-(1H-1,2,3,4-tetrazol-5-yl) and N-(prop-2-yn-1-yl) substituents, make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The< strong>Benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate molecule is characterized by a benzyl carbamate backbone that is conjugated with a propargyl group and a phenyltetrazole moiety. This arrangement not only imparts distinct electronic properties but also opens up possibilities for diverse interactions with biological targets. The tetrazole ring, known for its stability and bioactivity, has been extensively studied for its role in various pharmacological applications. In particular, the 1H-tetrazole scaffold has shown potential in modulating enzyme activity and receptor binding.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The< strong>N-(1H-1,2,3,4-tetrazol-5-yl) group in Benzyl N-(1 phenyl - 1H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) - N ( prop - 2 - yn - 1 - yl ) carbamate is particularly noteworthy due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. These interactions are crucial for the compound's binding affinity and specificity. Moreover, the presence of the propargyl group (N-(prop - 2 - yn - 1 - yl)) introduces a reactive site that can be further functionalized for targeted drug delivery systems or prodrug formulations.
In the context of current research, Benzyl N-(1 phenyl - 1H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) - N ( prop - 2 - yn - 1 - yl ) carbamate has been explored for its potential in addressing various therapeutic challenges. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The< strong>tetrazole moiety has been identified as a key pharmacophore in several lead compounds that show promise in treating chronic inflammatory diseases. Additionally, the benzyl carbamate group has been associated with compounds that demonstrate antiviral and anticancer properties.
The synthesis of Benzyl N-(1 phenyl - 1H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) - N ( prop - 2 - yn - 1 - yl ) carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the< strong>tetrazole ring into the molecular framework necessitates careful handling to avoid unwanted side reactions. However, modern synthetic methodologies have greatly improved the efficiency of these processes, making it feasible to produce this compound on a larger scale for research purposes.
Evaluation of Benzyl N-(1 phenyl - 1H - 1 , 2 , 3 , 4 tetrazol ) = = = = = = = = = = == == == == == == == == == === === === === === === === === === === === === === === === === === === == == == == == == == == --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- Computational studies have also played a pivotal role in understanding the structural and electronic properties of this compound. Molecular modeling techniques have been employed to predict how Benzyl N-(pheny l--==---===--==---===--==---===--==---===--==---===--==---===--==---===--==---===--==---===--==---===--==---===--= carbamate interacts with potential biological targets. These simulations have provided valuable insights into optimizing the compound's design for enhanced efficacy and reduced toxicity.
The pharmacokinetic profile of Benzyl N-(pheny l--==---===--==---===--==---===--==---===--==---===--= carbamate is another critical aspect that has been thoroughly investigated. Studies have focused on understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions. Additionally, metabolic stability studies have been conducted to assess how the compound behaves within biological systems over time.
In conclusion,Benzyl N-(pheny l-tetrazol ) carbamate represents a significant advancement in pharmaceutical research,with its unique structural features offering potential benefits across multiple therapeutic areas。The ongoing investigation into this compound underscores the importance of innovative chemical entities in addressing global health challenges。As research progresses,it is anticipated that additional applications for this compound will be uncovered,further solidifying its role as a cornerstone in modern drug development。
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